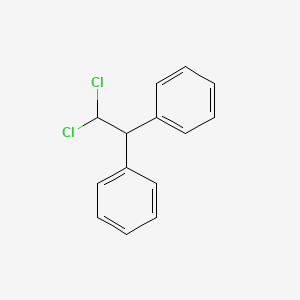

1,1-Dichloro-2,2-diphenylethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dichloro-2,2-diphenylethane is a diarylmethane.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,1-Dichloro-2,2-diphenylethane has the molecular formula C14H12Cl2 and is characterized by its two chlorine atoms attached to a biphenyl structure. Its chemical structure contributes to its stability and persistence in the environment, making it a subject of study in various scientific disciplines.

Biodegradation Studies

One of the critical applications of this compound is in biodegradation research. The compound serves as a model for studying the degradation processes of chlorinated organic pollutants.

Case Study: Biodegradation by Pseudomonas Species

A notable study investigated the biodegradation of 1,1-diphenylethane using the bacterial strain Pseudomonas putida PaW 736. The research demonstrated that this strain could utilize 1,1-diphenylethane as a sole carbon source.

- Initial Concentration : 250 mg/L

- Degradation Rate : Over 80% degradation was achieved within five days of incubation.

- Methodology : The bacterial culture was acclimatized to 1,1-diphenylethylene before introducing 1,1-diphenylethane.

This study highlights the potential of using specific bacterial strains for bioremediation efforts targeting chlorinated compounds .

Chemical Transformation Studies

This compound is also utilized in studies examining its transformation into less harmful substances through chemical reactions.

Case Study: Transformation by Pseudomonas acidovorans

Research involving Pseudomonas acidovorans M3GY has shown that this bacterium can transform DDE and its unchlorinated analogs.

- Focus : Investigating the role of various factors such as incubation time and solvent type on transformation efficiency.

- Findings : The study indicated that appropriate conditions could enhance the degradation of DDE into less toxic products .

Toxicological Research

Given its classification as a potential carcinogen, this compound is frequently studied in toxicological contexts. Research has shown that exposure to this compound can lead to various health issues including liver and kidney damage.

Health Hazards

- Acute Effects : Irritation of skin and respiratory tract.

- Chronic Effects : Potential carcinogenic effects leading to cancers in animals; implications for human health are still under investigation .

Environmental Impact Studies

The persistence of this compound in ecosystems raises concerns about its environmental impact. Studies focus on:

Propiedades

Número CAS |

2387-16-8 |

|---|---|

Fórmula molecular |

C14H12Cl2 |

Peso molecular |

251.1 g/mol |

Nombre IUPAC |

(2,2-dichloro-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H12Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |

Clave InChI |

FVMUDWLRSAABPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |

Key on ui other cas no. |

2387-16-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.